molecular formula C11H20O2 B2751975 Ethyl 3-propylhex-2-enoate CAS No. 10297-63-9

Ethyl 3-propylhex-2-enoate

Cat. No.: B2751975
CAS No.: 10297-63-9
M. Wt: 184.279
InChI Key: JKAHKAJSISXJNW-UHFFFAOYSA-N
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Description

Ethyl 3-propylhex-2-enoate is a chemical compound with the molecular formula C11H20O2 and a molecular weight of 184.28 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The exact spatial arrangement of these atoms would depend on the specific isomer of the compound.


Physical and Chemical Properties Analysis

This compound has a boiling point of 78-79 °C (under a pressure of 1-2 Torr) and a predicted density of 0.890±0.06 g/cm3 .

Scientific Research Applications

Molecular Interactions and Crystal Packing

Ethyl 3-propylhex-2-enoate exhibits unique molecular interactions. Studies have shown that compounds like ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate use rare N⋯π and O⋯π interactions, forming complex structures like zigzag double-ribbons or double-columns, which are significant in the study of molecular interactions and crystal packing (Zhang, Wu, & Zhang, 2011).

Non-Hydrogen Bonding Interactions

Further research highlights the occurrence of unusual non-hydrogen bonding interactions, like C⋯π interactions, in similar compounds. This discovery, supported by ab initio computations, emphasizes the role of electrostatic interactions in these compounds' structural behavior (Zhang, Tong, Wu, & Zhang, 2012).

Safety and Toxicology Assessment

In terms of safety assessment, Ethyl (E)hex-3-enoate, a similar compound, has been evaluated across various parameters such as genotoxicity, reproductive toxicity, and environmental safety, offering insights into the broader applicability of these compounds in various fields (Api et al., 2020).

Spectroscopic and Molecular Analysis

Studies involving ethyl 3-(E)-(anthracen-9-yl)prop-2-enoate provide valuable data on molecular conformation, vibrational spectra, and quantum chemical parameters. These findings are crucial for understanding the molecular behavior and potential applications in various scientific fields (Mary et al., 2015).

Synthesis and Reaction Studies

Research on the synthesis and reactions of compounds structurally similar to this compound, like ethyl 2-hydroxyhex-5-enoate, contributes significantly to organic chemistry and pharmaceuticals. These studies provide insights into reaction mechanisms and the formation of novel compounds (Macritchie, Peakman, Silcock, & Willis, 1998).

Mechanism of Action

The mechanism of action of Ethyl 3-propylhex-2-enoate in chemical reactions would depend on the specific reaction conditions and reactants. As an ester, it could act as an electrophile in nucleophilic substitution or addition reactions .

Future Directions

The future directions for research and use of Ethyl 3-propylhex-2-enoate could include further investigation into its synthesis, reactions, and potential applications. It could also be interesting to study its properties in more detail and compare them with those of similar compounds .

Properties

IUPAC Name

ethyl 3-propylhex-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-4-7-10(8-5-2)9-11(12)13-6-3/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAHKAJSISXJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CC(=O)OCC)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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